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One exciting application of 3-ABA lies in its ability to be polymerized into conductive materials. Poly(3-aminobenzylamine) (PABA) can be formed through a chemical oxidation process. This conductive polymer offers potential applications in biosensors .
The conductive properties of PABA make it a promising candidate for developing biosensors. Research has explored its use in the detection of neurotransmitters like dopamine and adrenaline . The ability of PABA to interact with these molecules allows for their sensitive detection.
3-Aminobenzylamine is an organic compound with the chemical formula C₇H₁₀N₂ and a CAS number of 4403-70-7. It features an amine group attached to a benzylamine structure, specifically at the meta position relative to the amino group. This compound appears as a low melting solid, typically light brown in color, with a melting point ranging from 36 to 39 degrees Celsius. It is known for its corrosive properties, being classified as harmful if swallowed and capable of causing severe skin burns and eye damage .
These reactions highlight its versatility in synthetic organic chemistry .
Research indicates that 3-Aminobenzylamine exhibits potential biological activities, particularly in the realm of neurochemistry. It has been studied for its ability to detect dopamine through biomimetic nanofluidic diodes, showcasing its utility in biosensing applications . Furthermore, its structural characteristics allow it to interact with biological systems, although detailed studies on its pharmacological effects remain limited.
3-Aminobenzylamine can be synthesized through several methods:
These methods demonstrate the compound's accessibility for laboratory synthesis and industrial applications .
3-Aminobenzylamine finds various applications across different fields:
Its diverse applications underscore its importance in both research and industrial contexts .
Several compounds share structural similarities with 3-Aminobenzylamine. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Aminobenzylamine | C₇H₁₀N₂ | Similar structure but amino group at para position; used in similar applications. |
| Benzylamine | C₇H₉N | Lacks the additional amino group; simpler structure; used primarily as a precursor in organic synthesis. |
| Aniline | C₆H₅NH₂ | A basic aromatic amine; serves as a precursor for dyes and pharmaceuticals. |
Uniqueness of 3-Aminobenzylamine: What sets 3-Aminobenzylamine apart is its specific meta positioning of the amino group, which influences its reactivity and biological interactions differently compared to its para and ortho counterparts. This positioning may enhance certain chemical properties that are advantageous in specific applications like biosensing .
3-Aminobenzylamine exhibits characteristic ¹H Nuclear Magnetic Resonance signals that provide definitive structural identification. The aromatic proton region displays a complex multiplet between 7.08 and 6.51 parts per million, corresponding to the meta-disubstituted benzene ring protons [1]. The specific chemical shift assignments show proton H-4, positioned between the two substituents, appearing as a doublet or triplet at 6.58-6.64 parts per million [1]. The remaining aromatic protons (H-2, H-5, and H-6) demonstrate typical meta-substitution splitting patterns in the range of 7.08-6.51 parts per million [1].
The benzylic methylene group produces a distinctive singlet at 3.75 parts per million, integrating for two protons [1]. This chemical shift is characteristic of methylene groups directly attached to aromatic rings and confirms the presence of the aminomethyl substituent [2]. The amino groups manifest as broad singlets, with the combined four amino protons appearing around 2.7 parts per million [1]. The broadening of these signals is typical for amino protons due to rapid exchange with trace water and quadrupolar relaxation effects [3].
The ¹³C Nuclear Magnetic Resonance spectrum of 3-aminobenzylamine reveals seven distinct carbon environments consistent with its molecular structure. The aromatic carbon atoms appear in the characteristic aromatic region between 110 and 150 parts per million [4]. The carbon bearing the aromatic amino group typically resonates around 146-148 parts per million due to the electron-donating effect of the nitrogen atom [5]. The remaining aromatic carbons show chemical shifts in the range of 115-130 parts per million, with the specific values dependent on their proximity to the electron-donating amino substituents [5].
The benzylic carbon exhibits a characteristic chemical shift around 41-43 parts per million, which is typical for methylene carbons directly attached to aromatic rings [4]. This chemical shift is significantly deshielded compared to aliphatic methylene carbons due to the aromatic ring's anisotropic effect [6]. The presence of the amino group on the benzylic carbon further influences its chemical shift position, consistent with literature values for similar aminomethyl aromatic compounds [5].
The Fourier-Transform Infrared spectrum of 3-aminobenzylamine displays characteristic absorption bands that unambiguously identify both amino functional groups. The primary amine stretching vibrations appear as strong absorptions in the region 3450-3350 wavenumbers, representing the asymmetric and symmetric nitrogen-hydrogen stretching modes of the benzylic amino group [7]. The aromatic amine exhibits nitrogen-hydrogen stretching absorptions at slightly lower frequencies, typically 3350-3200 wavenumbers, due to the different electronic environment compared to the aliphatic amino group [8] [9].
The primary amine bending vibration manifests as a medium intensity band around 1650-1600 wavenumbers, characteristic of both amino groups present in the molecule [7]. The aromatic carbon-carbon stretching vibrations produce strong absorptions in the 1590-1500 wavenumber region, confirming the presence of the benzene ring system [8]. Meta-disubstitution is evidenced by the strong out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 820-750 wavenumber region [9].
The fingerprint region below 1500 wavenumbers provides additional structural confirmation through characteristic aromatic carbon-hydrogen bending vibrations around 1480-1450 wavenumbers [8]. These absorptions, combined with the meta-substitution pattern evident in the 820-750 wavenumber region, conclusively establish the 1,3-disubstituted benzene ring structure [9]. The simultaneous presence of both aliphatic and aromatic amino group vibrations creates a distinctive spectroscopic profile that differentiates 3-aminobenzylamine from other positional isomers [8] [9].
The mass spectrum of 3-aminobenzylamine exhibits a molecular ion peak at mass-to-charge ratio 122, corresponding to the molecular formula C₇H₁₀N₂ [1] [10]. The base peak appears at mass-to-charge ratio 121, representing the loss of a hydrogen radical from the molecular ion with 100% relative intensity [1]. This fragmentation pattern is characteristic of aromatic amines, where hydrogen atom loss from the amino groups or aromatic ring occurs readily under electron ionization conditions [11].
The most significant fragmentation involves the loss of the benzylic amino group (CH₂NH₂) from the molecular ion, producing a fragment at mass-to-charge ratio 106 with 40.6% relative intensity [1]. This fragmentation corresponds to the formation of [C₇H₈N]⁺, representing the loss of the entire aminomethyl substituent [1]. Additional important fragments appear at mass-to-charge ratio 94 (68.3% relative intensity) and 93 (37.8% relative intensity), corresponding to [C₆H₆N]⁺ and [C₆H₅N]⁺- respectively [1].
Further fragmentation produces characteristic aromatic fragments, including the phenyl cation at mass-to-charge ratio 77 (31.3% relative intensity) [1]. The benzylic amine fragment [CH₂NH₂]⁺ appears at mass-to-charge ratio 30 with 23.1% relative intensity, confirming the presence of the aminomethyl group [1]. Smaller hydrocarbon fragments, including the cyclopentadienyl cation at mass-to-charge ratio 65, provide additional structural information about the aromatic ring system degradation under high-energy conditions [1] [12].
Corrosive;Irritant;Environmental Hazard